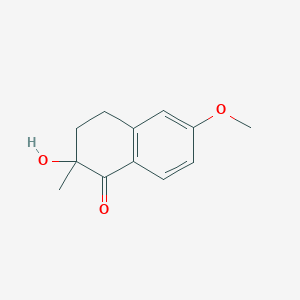
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with hydroxy, methoxy, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired naphthalenone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of 2-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, while reduction of the carbonyl group can yield 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-ol.
科学的研究の応用
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-ヒドロキシ-6-メトキシ-2-メチル-3,4-ジヒドロナフタレン-1(2H)-オンの作用機序は、特定の分子標的との相互作用を伴います。例えば、特定の酵素の活性部位に結合して基質の結合を阻害することによって、酵素阻害剤として作用する場合があります。関与する正確な経路は、特定の用途と標的分子によって異なります。
6. 類似化合物の比較
類似化合物
2-ヒドロキシ-6-メトキシ-3,4-ジヒドロナフタレン-1(2H)-オン: 2位にメチル基がありません。
2-ヒドロキシ-6-メトキシ-2-メチル-1,2,3,4-テトラヒドロナフタレン-1-オン: 1,2,3,4位に追加の水素化が含まれています。
独自性
2-ヒドロキシ-6-メトキシ-2-メチル-3,4-ジヒドロナフタレン-1(2H)-オンは、特定の置換パターンにより、独特の化学的および物理的特性を有しているため、独特です。このため、これらの特性が求められる特定の用途において特に価値があります。
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 2-position.
2-Hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains an additional hydrogenation at the 1,2,3,4 positions.
Uniqueness
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are desired.
特性
CAS番号 |
918336-22-8 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(14)6-5-8-7-9(15-2)3-4-10(8)11(12)13/h3-4,7,14H,5-6H2,1-2H3 |
InChIキー |
YYIYNHUNXHGIBN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
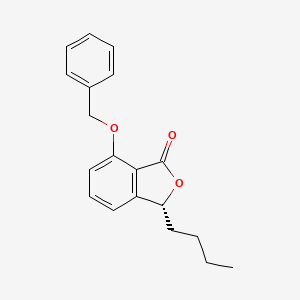
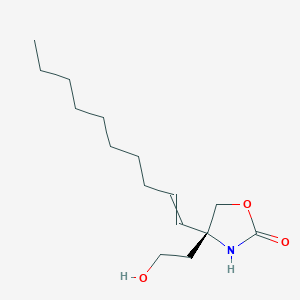
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
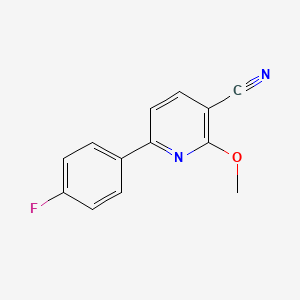
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
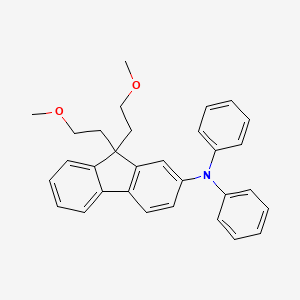
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
